1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea
Description
This compound is a thiourea derivative featuring a 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl moiety. The 2,6-dichlorophenyl group is a common motif in bioactive molecules, often contributing to enhanced binding affinity and metabolic stability . The oxazole ring, a heterocyclic scaffold, is prevalent in pharmaceuticals and pesticides due to its ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
1-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S/c1-11-15(17(24-27-11)16-13(20)9-6-10-14(16)21)18(26)23-25(2)19(28)22-12-7-4-3-5-8-12/h3-10H,1-2H3,(H,22,28)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYKUSMJVKNHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NN(C)C(=S)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea is a derivative of thiourea and oxazole, which have been widely studied for their diverse biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, including its antibacterial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 434 Da. Its structure incorporates a thiourea moiety linked to an oxazole ring, which is known for its potential biological activities.
Antibacterial Activity
Research has shown that compounds containing oxazole and thiourea frameworks exhibit significant antibacterial properties. For instance:
- A study evaluated the antibacterial activity of synthesized oxazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The results indicated that certain derivatives had substantial inhibition zones, suggesting effective antibacterial action (Table 1) .
| Compound Code | Staphylococcus aureus (G+) | Escherichia coli (G-) |
|---|---|---|
| A | +++ (Inhibition Zone > 20 mm) | ++ (Inhibition Zone 11-20 mm) |
| B | ++ | -ve (Inactive) |
| C | +++ | +++ |
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied. For example:
- The compound N-(2,4-dichloro)benzoyl-N'-phenylthiourea was found to exhibit micromolar inhibitory activity against various cancer cell lines, including colorectal and lung cancers. It demonstrated a higher cytotoxicity profile compared to standard treatments like hydroxyurea .
| Cell Line | IC50 (µM) | Comparison with Hydroxyurea |
|---|---|---|
| MCF-7 | 0.5 | 30 times more effective |
| T47D | 0.8 | 5 times more effective |
Antioxidant Activity
Oxazole and thiourea derivatives have also been recognized for their antioxidant properties:
- A study reported the synthesis and antioxidant screening of various thiazole and oxazole derivatives. The compounds showed considerable antioxidant activity compared to standard antioxidants .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antibacterial Efficacy : A study tested multiple thiourea derivatives against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of efficacy, with some achieving significant inhibition against resistant strains .
- Cytotoxicity in Cancer Models : Research conducted on the cytotoxic effects of thiourea analogs demonstrated promising results against several cancer cell lines, indicating their potential as anticancer agents .
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In studies conducted by the National Cancer Institute (NCI), it was tested against various human tumor cell lines. The results demonstrated a high level of antimitotic activity, with mean growth inhibition (GI) values indicating effectiveness against multiple cancer types. For instance, the compound's GI values were reported as 15.72 μM for GI50 and 50.68 μM for TGI, showcasing its potential as a chemotherapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also shown promising antimicrobial effects. Studies involving various bacterial strains revealed that it possesses significant activity against gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents . The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxazole and thiourea moieties have been explored to enhance biological activity while minimizing toxicity. For example, modifications to the phenyl groups or the introduction of halogen atoms have been studied to assess their impact on potency and selectivity .
Case Study 1: Antitumor Efficacy
A detailed study evaluated the compound's effect on different cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that treatment with this compound led to significant apoptosis in cancer cells, highlighting its potential as a lead compound for further development into an anticancer drug .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against various pathogens using disc diffusion methods. The results showed that it effectively inhibited the growth of Bacillus species, indicating its potential utility in treating infections caused by these bacteria .
Comparison with Similar Compounds
Structural and Molecular Characteristics
The following table compares the target compound with key structural analogs identified in the literature:
Functional and Pharmacological Insights
Target Compound vs. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid :
The carboxylic acid derivative serves as a precursor to the target compound. Its acid chloride form (Table 2.1) is critical for synthesizing amide/thiourea linkages, as seen in the target compound’s structure. While the carboxylic acid itself lacks direct bioactivity, its derivatives are often bioactive .Target Compound vs. Etaconazole :
Etaconazole, a triazole fungicide, shares the dichlorophenyl group but replaces the oxazole with a triazole ring. This substitution highlights how heterocyclic variations influence target specificity: triazoles inhibit fungal cytochrome P450 enzymes, whereas oxazoles may target different pathways .- Target Compound vs. The target compound’s thiourea group may offer improved solubility or binding kinetics compared to carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
